

R-7050: A Comparative Analysis of its Selectivity for TNFR1 Over TNFR2

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Compound of Interest		
Compound Name:	R-7050	
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This guide provides a comprehensive comparison of **R-7050**, a small molecule inhibitor of Tumor Necrosis Factor Receptor 1 (TNFR1) signaling, with other TNFR-modulating agents. A critical aspect of developing targeted therapies against the TNF pathway is the ability to selectively engage either TNFR1 or TNFR2, as these receptors often mediate distinct and sometimes opposing biological effects. While **R-7050** is qualitatively described as a TNFR1-selective inhibitor, this guide aims to present the available quantitative data for comparable molecules to provide a framework for evaluating its performance and to detail the experimental approaches used to determine such selectivity.

Executive Summary

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that signals through two distinct receptors, TNFR1 (p55) and TNFR2 (p75). TNFR1 is ubiquitously expressed and its activation is predominantly associated with pro-inflammatory and apoptotic signaling. In contrast, TNFR2 expression is more restricted, primarily to immune cells, endothelial cells, and neurons, and its signaling is often linked to tissue regeneration, immune modulation, and cell survival.[1][2][3] Non-selective blockade of TNF- α has been a successful therapeutic strategy for various autoimmune diseases; however, it can lead to undesirable side effects due to the concurrent inhibition of the protective functions of TNFR2.[1][3] This has driven the development of receptor-selective modulators.



R-7050 is a cell-permeable small molecule that selectively inhibits TNFR1 signaling.[4][5] Unlike biologic TNF inhibitors that directly bind to TNF-α, **R-7050** functions by inhibiting the association of the intracellular adaptor protein TRADD (TNFR1-associated death domain) with the activated TNFR1, thereby blocking downstream signaling cascades, including the NF-κB and MAPK pathways.[5] While literature consistently refers to **R-7050** as a TNFR1-selective inhibitor, specific quantitative binding data (e.g., Kd, Ki, or IC50 values for receptor binding to both TNFR1 and TNFR2) are not readily available in the public domain. This guide, therefore, presents a comparative table with quantitative data for other known TNFR1 and TNFR2-selective agents to provide context for the expected performance of a selective inhibitor.

Quantitative Comparison of TNFR-Selective Agents

The following table summarizes the binding affinities and functional activities of various molecules that selectively target either TNFR1 or TNFR2. This data is essential for comparing the potency and selectivity of different therapeutic candidates.



Molecule	Туре	Target	Binding Affinity (Kd)	Functional Activity (IC50/EC50)	Selectivity Notes
R-7050	Small Molecule	TNFR1	Not Reported	Not Reported	Inhibits TNFR1 signaling by blocking TRADD association. [5]
ATROSAB	Humanized Antibody (IgG1)	TNFR1	~0.1 nM (apparent affinity)	EC50 for binding: ~0.1 nM	No binding to TNFR2 observed.[1] [2]
Atrosimab	Monovalent Antibody Fragment	TNFR1	EC50 for binding: 2.2 nM (human), 5.1 nM (rhesus), 1.9 nM (cynomolgus)	Not Reported	No binding to human or mouse TNFR2.[6]
TNF Mutein (D143N- A145R)	Engineered Protein	TNFR2	5-30 fold lower affinity to TNFR2 compared to wild-type TNF	Not Reported	Binds to TNFR2 but not TNFR1. [5]
TROS	Nanobody	TNFR1	IC50 in the nanomolar range	Not Reported	Competes with TNF for TNFR1 binding.[7]

Experimental Protocols



Detailed methodologies are crucial for the interpretation of the comparative data. Below are generalized protocols for key experiments used to determine the selectivity of compounds like **R-7050**.

Receptor Binding Affinity and Selectivity Assays

Objective: To quantitatively determine the binding affinity of a test compound to TNFR1 and TNFR2 and to assess its selectivity.

Methodology: Surface Plasmon Resonance (SPR)

- Immobilization: Recombinant human TNFR1-Fc and TNFR2-Fc fusion proteins are individually immobilized on separate sensor chip surfaces.
- Binding Analysis: A series of concentrations of the test compound (e.g., **R-7050**) are flowed over each sensor surface. The association and dissociation rates are monitored in real-time by detecting changes in the refractive index at the surface.
- Data Analysis: The binding kinetics (kon and koff) are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).
- Selectivity Determination: The Kd values for TNFR1 and TNFR2 are compared. A significantly lower Kd for one receptor over the other indicates selectivity.

Alternative Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

- Coating: 96-well plates are coated with recombinant human TNFR1-Fc or TNFR2-Fc.
- Competition: A constant concentration of biotinylated TNF- α is added to the wells along with varying concentrations of the test compound.
- Detection: After incubation and washing, streptavidin-horseradish peroxidase (HRP) is added, followed by a chromogenic substrate.
- Analysis: The concentration of the test compound that inhibits 50% of the TNF-α binding (IC50) is determined for each receptor. The ratio of IC50 values (IC50 TNFR2 / IC50 TNFR1) provides a measure of selectivity.



Functional Inhibition of TNFR1 Signaling

Objective: To assess the ability of a test compound to inhibit the downstream signaling pathways activated by TNFR1.

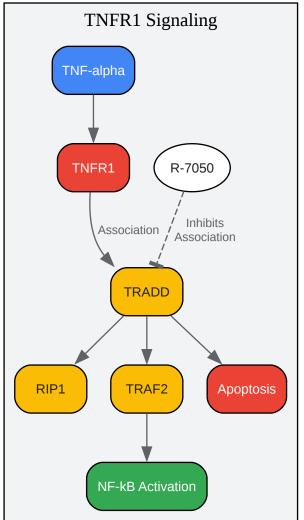
Methodology: NF-кВ Reporter Gene Assay

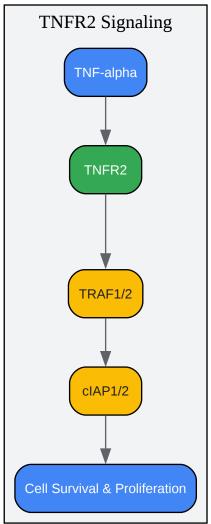
- Cell Culture and Transfection: A human cell line (e.g., HEK293) is co-transfected with a plasmid encoding human TNFR1 and a reporter plasmid containing the luciferase gene under the control of an NF-kB response element.
- Treatment: The transfected cells are pre-incubated with varying concentrations of the test compound (e.g., R-7050) for a specified time.
- Stimulation: The cells are then stimulated with a sub-maximal concentration of TNF- α to activate TNFR1 signaling.
- Luciferase Assay: After further incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The concentration of the test compound that results in a 50% inhibition of TNF-α-induced luciferase activity (IC50) is calculated. To confirm selectivity, the same assay can be performed in cells expressing TNFR2.

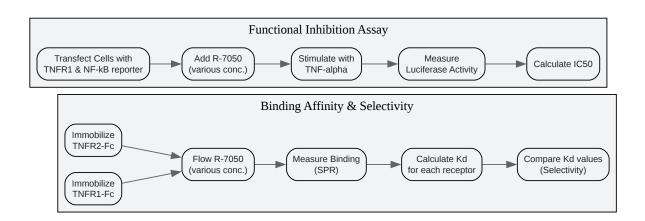
Visualizing Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.











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